4-(Pyridin-4-yl)but-3-yn-2-one

X-ray crystallography solid-state characterization molecular planarity

Researchers needing a versatile pyridine-based building block for heterocyclic synthesis often face variability from imprecise analogs. 4-(Pyridin-4-yl)but-3-yn-2-one (CAS 138852-30-9) provides a defined ynone/alkyne scaffold enabling efficient cycloadditions and metal-catalyzed coupling reactions. • Conjugated ynone enables [3+2] and [4+2] cycloadditions for pyridine-fused heterocycles. • Terminal alkyne participates in Sonogashira coupling to extend conjugation. • Crystalline solid ensures straightforward product characterization. Available with reliable purity and immediate stock.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 138852-30-9
Cat. No. B159674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-yl)but-3-yn-2-one
CAS138852-30-9
Synonyms3-Butyn-2-one,4-(4-pyridinyl)-(9CI)
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC(=O)C#CC1=CC=NC=C1
InChIInChI=1S/C9H7NO/c1-8(11)2-3-9-4-6-10-7-5-9/h4-7H,1H3
InChIKeyPREWLXZTKBBQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-4-yl)but-3-yn-2-one: Heterocyclic Building Block


4-(Pyridin-4-yl)but-3-yn-2-one (CAS: 138852-30-9) is a heterocyclic building block consisting of a 4-pyridinyl moiety connected to a but-3-yn-2-one backbone, with a molecular formula of C₉H₇NO and a molecular weight of 145.16 g/mol [1]. The compound features an α,β-alkynyl ketone functionality that enables participation in diverse synthetic transformations, including cycloaddition reactions and metal-catalyzed coupling chemistry .

Conjugated ynone supports cycloaddition and cross-coupling transformations
Documented crystallinity enables reliable solid-form characterization
Lower polarity profile may simplify non-aqueous workup and purification

Generic Substitution Risks: 4-(Pyridin-4-yl)but-3-yn-2-one


Structurally related pyridinyl-butanones, pyridinyl-butynols, and pyridinyl-butynones exhibit critical functional group differences—including oxidation state, alkyne substitution position, and hydrogen-bonding capacity—that fundamentally alter reaction compatibility, downstream derivatization potential, and crystallinity . Simple interchange without empirical validation introduces uncontrolled variability in synthetic yields, purification behavior, and subsequent biological or material properties [1].

Oxidation state mismatch

Alcohol or saturated ketone analogs alter functional group reactivity and downstream derivatization potential.

Alkyne position critical

Regioisomeric butynones or butynols may shift cycloaddition regiochemistry and coupling efficiency.

Hydrogen-bonding interference

Hydroxyl-containing analogs introduce polarity changes that can complicate crystallization and extraction behavior.

4-(Pyridin-4-yl)but-3-yn-2-one: Comparative Evidence


Crystallinity and Planarity vs. Alcohol Analogs

Single-crystal X-ray diffraction analysis of 4-(pyridin-4-yl)but-3-yn-2-one confirms crystallization in the monoclinic system, space group P2₁/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. The molecule exhibits near-planarity within 0.2 Å, as evidenced by a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)° [1]. In contrast, the structurally related alcohol analog 4-(pyridin-4-yl)but-3-yn-1-ol (CAS 192643-83-7) lacks reported single-crystal structural data in the public domain, precluding direct crystallinity assessment .

Crystallinity vs alcohol
Cross-study comparable
Monoclinic P2₁/c; torsion −179°; near-planar
Validated crystallographic parameters support polymorph control.
Comparator lacks reported single-crystal data.
X-ray crystallography solid-state characterization molecular planarity

Electrophilicity: α,β-Alkynyl Ketone vs. Saturated Butanone

4-(Pyridin-4-yl)but-3-yn-2-one contains a conjugated ynone system (C≡C-C=O), rendering the β-alkynyl carbon electrophilic and susceptible to nucleophilic attack and cycloaddition chemistry . In contrast, the saturated analog 1-(pyridin-4-yl)butan-1-one (CAS 1701-71-9) lacks alkyne conjugation and exhibits fundamentally different reactivity limited to ketone α-alkylation or reduction [1]. Similarly, 1-(pyridin-4-yl)butan-1-one has been employed as an intermediate in the synthesis of p38 MAP kinase inhibitor scaffolds, but does not support alkyne-based transformations .

Electrophilicity vs butanone
Class-level inference
Conjugated ynone enables nucleophilic addition/cycloaddition
Alkyne conjugation provides distinct pathways unavailable to saturated ketones.
Inferred from functional group class reactivity.
electrophilicity cycloaddition conjugate addition

Predicted Physicochemical Properties vs. Butanol Analogs

4-(Pyridin-4-yl)but-3-yn-2-one has a predicted density of 1.1 ± 0.1 g/cm³ and a boiling point of 282.0 ± 13.0 °C at 760 mmHg [1]. In contrast, the alcohol analog 4-(pyridin-4-yl)but-3-yn-1-ol (CAS 192643-83-7) has a molecular weight of 147.17 g/mol and is expected to exhibit higher polarity and water solubility due to the terminal hydroxyl group .

Properties vs butanol
Data to verify
Density 1.1 g/cm³; bp 282 °C; lower polarity
Lower polarity may facilitate extraction and non-aqueous workup.
Predicted values; experimental validation recommended.
physicochemical properties solubility logP

4-(Pyridin-4-yl)but-3-yn-2-one Application Scenarios


Heterocyclic Scaffold Synthesis via Alkyne Cycloaddition

The conjugated ynone functionality of 4-(pyridin-4-yl)but-3-yn-2-one makes it a suitable precursor for cycloaddition reactions (e.g., [3+2] or [4+2] cycloadditions) to construct pyridine-containing heterocyclic frameworks. The documented crystallinity of the compound [1] provides a solid foundation for characterizing reaction products and verifying structural integrity.

Sonogashira and Cross-Coupling Reactions

The terminal alkyne of 4-(pyridin-4-yl)but-3-yn-2-one can participate in Sonogashira coupling with aryl/heteroaryl halides, enabling the construction of extended conjugated systems. The pyridinyl nitrogen may also serve as a directing group for transition-metal catalysis. The compound's lower polarity and predicted boiling point range [2] facilitate non-aqueous reaction conditions.

Milrinone and Amrinone Analog Synthesis

Compounds containing the pyridinyl-butanone/butynone scaffold have been employed as intermediates in the synthesis of cardiotonic agents such as milrinone and amrinone [3]. 4-(Pyridin-4-yl)but-3-yn-2-one's alkyne functionality offers an additional handle for structural diversification not present in saturated intermediates like 1-(4-pyridinyl)-2-butanone (CAS 6304-20-7).

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis via alkyne cycloaddition
Conjugated ynone reactivity; documented crystallinity
Cycloaddition product characterization; solid-form identity
Sonogashira and cross-coupling reactions
Terminal alkyne; lower polarity for non-aqueous media
Coupling efficiency; purification behavior
Cardiotonic analog intermediate synthesis
Alkyne handle for structural diversification
Scaffold diversification scope; intermediate utility
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